molecular formula C16H20CaO4 B12653899 Calcium (tetrapropenyl)succinate CAS No. 94086-59-6

Calcium (tetrapropenyl)succinate

Cat. No.: B12653899
CAS No.: 94086-59-6
M. Wt: 316.40 g/mol
InChI Key: MREFIUWWWJGVMD-HPDMOCHCSA-L
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Description

Calcium (tetrapropenyl)succinate (CAS: 67627-68-3; EC: 266-774-9) is a calcium salt derived from succinic acid modified with a tetrapropenyl (C₁₂H₂₃) alkyl chain.

Properties

CAS No.

94086-59-6

Molecular Formula

C16H20CaO4

Molecular Weight

316.40 g/mol

IUPAC Name

calcium;2,2,3,3-tetrakis[(E)-prop-1-enyl]butanedioate

InChI

InChI=1S/C16H22O4.Ca/c1-5-9-15(10-6-2,13(17)18)16(11-7-3,12-8-4)14(19)20;/h5-12H,1-4H3,(H,17,18)(H,19,20);/q;+2/p-2/b9-5+,10-6+,11-7+,12-8+;

InChI Key

MREFIUWWWJGVMD-HPDMOCHCSA-L

Isomeric SMILES

C/C=C/C(C(C(=O)[O-])(/C=C/C)/C=C/C)(C(=O)[O-])/C=C/C.[Ca+2]

Canonical SMILES

CC=CC(C=CC)(C(=O)[O-])C(C=CC)(C=CC)C(=O)[O-].[Ca+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of calcium (tetrapropenyl)succinate typically involves the reaction of tetrapropenyl succinic acid with a calcium salt, such as calcium chloride, under controlled conditions. The reaction is usually carried out in an aqueous medium, and the product is isolated through precipitation and filtration .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction parameters to ensure consistent product quality. The final product is often purified using techniques such as recrystallization or ion-exchange chromatography .

Chemical Reactions Analysis

Types of Reactions: Calcium (tetrapropenyl)succinate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield calcium oxide, while reduction can produce succinic acid .

Scientific Research Applications

Calcium (tetrapropenyl)succinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of calcium (tetrapropenyl)succinate involves its interaction with calcium-binding proteins and enzymes. The compound can modulate calcium signaling pathways, which are crucial for various cellular processes such as muscle contraction, neurotransmission, and cell division. The tetrapropenyl groups may also influence the compound’s binding affinity and specificity for different molecular targets .

Comparison with Similar Compounds

Calcium Succinate

  • Structure : Dicalcium salt of succinic acid (C₄H₄CaO₄·H₂O).
  • Applications : Used in dietary supplements for calcium fortification, leveraging high bioavailability (∼40%) compared to carbonate or citrate forms .
  • Production : Synthesized via neutralization of succinic acid with calcium hydroxide, yielding gypsum as a byproduct .
  • Key Data : Molecular weight 174.17 g/mol; EINECS 205-445-6 .

DL-alpha-Tocopherol Calcium Succinate

  • Structure : Calcium salt of tocopherol (vitamin E) esterified with succinic acid.
  • Applications : Antioxidant in pharmaceuticals and cosmetics; enhances stability and bioavailability of vitamin E. Market valued at USD 0.15 billion (2022), projected to grow at 6.5% CAGR through 2030 .
  • Research : Demonstrated efficacy in reducing oxidative stress in topical formulations and oral supplements .

Calcium Propionate

  • Structure : Calcium salt of propionic acid (C₆H₁₀CaO₄).
  • Applications : Food preservative (INS 282) in baked goods; inhibits mold and bacterial growth.

Calcium Citrate Tetrahydrate

  • Structure : Tricalcium dicitrate (Ca₃(C₆H₅O₇)₂·4H₂O).
  • Applications : Widely used in calcium supplements; solubility pH-dependent, optimal at acidic conditions.
  • Bioavailability : ∼25% absorption rate, lower than calcium succinate but higher than carbonate .

Calcium Acetate

  • Structure : (CH₃CO₂)₂Ca.
  • Applications : Phosphate binder in renal therapy; pharmaceutical reference standard (USP).
  • Grades : Available in ACS reagent (≥99% purity) and USP-compliant formulations .

Comparative Data Table

Compound Chemical Formula CAS Number Applications Bioavailability Stability Key Research Findings
Calcium (Tetrapropenyl)Succinate C₁₆H₂₆CaO₄ 67627-68-3 Industrial/pharmaceutical additives Not reported High (lipophilic) Structural analog to restricted antimicrobial agents
Calcium Succinate C₄H₄CaO₄·H₂O 140-99-8 Dietary supplements ~40% Moderate High solubility at neutral pH
DL-alpha-Tocopherol Calcium Succinate C₆₆H₁₀₄CaO₆ 57486-25-6 Antioxidants, cosmetics High High (esterified) Market growth driven by nutraceuticals
Calcium Propionate C₆H₁₀CaO₄ 4075-81-4 Food preservation N/A High (hygroscopic) JECFA "ADI not limited"
Calcium Citrate Tetrahydrate Ca₃(C₆H₅O₇)₂·4H₂O 5785-44-4 Supplements, food acidulant ~25% Moderate Optimal absorption in acidic GI tract

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